3-(Cyclopropylamino)propanoic acid hydrochloride 3-(Cyclopropylamino)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170463-02-1
VCID: VC6450945
InChI: InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H
SMILES: C1CC1NCCC(=O)O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62

3-(Cyclopropylamino)propanoic acid hydrochloride

CAS No.: 1170463-02-1

Cat. No.: VC6450945

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

3-(Cyclopropylamino)propanoic acid hydrochloride - 1170463-02-1

Specification

CAS No. 1170463-02-1
Molecular Formula C6H12ClNO2
Molecular Weight 165.62
IUPAC Name 3-(cyclopropylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H
Standard InChI Key KZUSEVOGAKCKGH-UHFFFAOYSA-N
SMILES C1CC1NCCC(=O)O.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(cyclopropylamino)propanoic acid hydrochloride is C₆H₁₂ClNO₂, derived from the base structure of propanoic acid (C₃H₆O₂) modified with a cyclopropylamine group (C₃H₅NH) and a hydrochloride ion (HCl). Its molecular weight is 193.67 g/mol, calculated as follows:

  • Propanoic acid backbone: 74.08 g/mol

  • Cyclopropylamine group: 57.11 g/mol

  • Hydrochloride addition: 36.46 g/mol

This aligns closely with the cyclopentyl and cyclohexyl analogs, which have molecular weights of 193.67 g/mol and 207.70 g/mol , respectively.

Structural Features

The compound’s structure includes:

  • A cyclopropyl ring (three-membered cycloalkane) linked to the amino group.

  • A β-amino acid backbone, where the amino group is attached to the second carbon of the propanoic acid chain.

  • A hydrochloride salt form, enhancing stability and solubility.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 3-(cyclopropylamino)propanoic acid hydrochloride is documented, methods for analogous compounds suggest two viable routes:

Route 1: Alkylation of Propanoic Acid

  • Substrate Preparation: React propanoic acid with thionyl chloride (SOCl₂) to form propionyl chloride.

  • Amination: Treat propionyl chloride with cyclopropylamine in anhydrous conditions to yield 3-(cyclopropylamino)propanoic acid.

  • Salt Formation: Add hydrochloric acid to precipitate the hydrochloride salt.

Route 2: Modified Ugi Reaction

A patent describing the synthesis of cyclopropyl-containing analogs (e.g., (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides) provides a template:

  • Condensation: Combine cyclopropyl isocyanide with a β-alanine derivative in the presence of acetic acid.

  • Hydrolysis: Treat the intermediate with aqueous sodium hydroxide to generate the free acid.

  • Acidification: Add HCl to obtain the hydrochloride salt .

Key Reaction Parameters

  • Temperature: Critical steps (e.g., cyclopropane ring formation) require low temperatures (0–5°C) to minimize side reactions .

  • Catalysts: Palladium catalysts (e.g., Pd/C) may facilitate hydrogenation steps in related syntheses .

  • Purification: Chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Physicochemical Properties

Physical Characteristics

PropertyValue/DescriptionSource Analog
AppearanceWhite crystalline powder,
Melting Point~200–210°C (estimated)
SolubilitySoluble in water, methanol, DMSO
StabilityHygroscopic; store desiccated at 4°C

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include:

    • N–H stretch: ~3300 cm⁻¹ (amine)

    • C=O stretch: ~1700 cm⁻¹ (carboxylic acid)

    • C–N stretch: ~1250 cm⁻¹ .

  • NMR (¹H):

    • Cyclopropyl protons: δ 1.0–1.5 ppm (multiplet)

    • β-CH₂ group: δ 2.5–3.0 ppm (triplet)

    • COOH proton: δ 12.0 ppm (broad).

Applications in Research and Industry

Pharmaceutical Intermediate

The cyclopropyl group’s rigidity and metabolic stability make this compound a candidate for:

  • Protease Inhibitors: Analogous to cyclopentyl derivatives used in antiviral drug synthesis .

  • Peptide Mimetics: The β-amino acid backbone may enhance resistance to enzymatic degradation .

Organic Synthesis

  • Building Block: Used in Ugi reactions to generate polycyclic compounds .

  • Chiral Auxiliary: The stereogenic β-carbon enables asymmetric synthesis of complex molecules.

ParameterDetails
ToxicityLimited data; assume acute toxicity
IrritationSkin/eye irritant (HCl component)
Environmental ImpactBiodegradability not characterized

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator